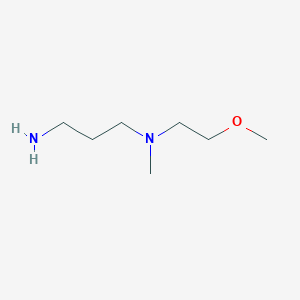

(3-Aminopropyl)(2-methoxyethyl)methylamine

Description

BenchChem offers high-quality (3-Aminopropyl)(2-methoxyethyl)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminopropyl)(2-methoxyethyl)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(2-methoxyethyl)-N'-methylpropane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O/c1-9(5-3-4-8)6-7-10-2/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXOLSWLDQZOTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Aminopropyl)(2-methoxyethyl)methylamine CAS number and properties

The following technical guide provides an in-depth analysis of (3-Aminopropyl)(2-methoxyethyl)methylamine , a specialized diamine building block used in advanced organic synthesis and polymer chemistry.[1][2]

CAS Number: 74247-25-9

Chemical Formula:

Executive Summary

(3-Aminopropyl)(2-methoxyethyl)methylamine is an unsymmetrical, aliphatic diamine featuring a primary amine, a tertiary amine, and an ether linkage within a single molecular framework.[1][2] This unique trifunctional architecture makes it a high-value intermediate for medicinal chemistry (specifically as a linker in kinase inhibitors and DNA-intercalating agents) and materials science (as a latent curing agent or accelerator for epoxy resins).[1][2] Its dual-amine functionality allows for orthogonal reactivity: the primary amine undergoes facile acylation or alkylation, while the tertiary amine remains basic to serve as a proton scavenger or catalytic site.[1][2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

This compound belongs to the class of

Structural Identification

| Property | Value |

| IUPAC Name | |

| Common Synonyms | (3-Aminopropyl)(2-methoxyethyl)methylamine; 1-Amino-3-[N-(2-methoxyethyl)-N-methylamino]propane |

| CAS Number | 74247-25-9 |

| MDL Number | MFCD11505397 |

| InChIKey | HKXOLSWLDQZOTG-UHFFFAOYSA-N |

| SMILES | CN(CCCN)CCOC |

Physicochemical Properties (Experimental & Predicted)

| Parameter | Value | Note |

| Appearance | Colorless to pale yellow liquid | Amine-like odor |

| Boiling Point | 205–210 °C (Predicted) | @ 760 mmHg |

| Density | 0.89 ± 0.05 g/mL | @ 25 °C |

| pKa (Primary Amine) | ~10.2 | Basic |

| pKa (Tertiary Amine) | ~9.0 | Less basic due to inductive effect of oxygen |

| Solubility | Miscible in water, ethanol, DMSO | Hygroscopic |

| Flash Point | > 90 °C | Combustible |

Synthesis & Manufacturing Methodology

The industrial synthesis of (3-Aminopropyl)(2-methoxyethyl)methylamine follows a robust two-step protocol: Cyanoethylation followed by Catalytic Hydrogenation .[1][2] This route ensures high atom economy and minimizes the formation of secondary amine byproducts.[2]

Reaction Pathway[13][14]

-

Step 1 (Michael Addition): The precursor,

-(2-methoxyethyl)methylamine (CAS 38256-93-8), reacts with acrylonitrile in an exothermic Michael addition to form the nitrile intermediate.[1][2] -

Step 2 (Reduction): The nitrile is reduced to the primary amine using Raney Nickel or Cobalt catalyst under high-pressure hydrogen.[1][2] Ammonia is often added to suppress the formation of secondary amines (dimerization).[1][2]

Figure 1: Industrial synthesis route via cyanoethylation and hydrogenation.[1][2]

Application in Drug Discovery & Materials Science[1]

Medicinal Chemistry: The "Solubilizing Tail"

In drug design, this diamine is frequently employed as a solubilizing side chain .[2] The tertiary amine provides a protonatable center at physiological pH, enhancing the aqueous solubility of lipophilic pharmacophores (such as tricyclic systems or kinase inhibitor scaffolds).[1][2] The ether oxygen adds a hydrogen bond acceptor, further modulating the logD and metabolic stability.[2]

Key Structural Motifs:

-

Kinase Inhibitors: Used to introduce the N-methyl-N-(2-methoxyethyl) motif, often found in multi-targeted tyrosine kinase inhibitors to improve bioavailability.[1]

-

DNA Intercalators: The propyl linker provides the optimal distance (3 carbons) for the terminal amine to interact with the phosphate backbone of DNA.[2]

Epoxy Curing Agents

In polymer chemistry, CAS 74247-25-9 acts as a specialized curing agent.[1]

-

Mechanism: The primary amine hydrogens react with epoxide rings to form a crosslinked network.[2]

-

Catalysis: The tertiary amine group exerts a catalytic effect, accelerating the reaction of other anhydrides or amines with the epoxy resin.[2]

-

Property Enhancement: The methoxyethyl tail acts as an internal plasticizer, improving the flexibility and impact resistance of the cured resin compared to rigid amines like DETA or TETA.[2]

Figure 2: Functional utility in pharmaceutical and material sciences.[1][3]

Analytical Characterization

To validate the identity of CAS 74247-25-9, the following analytical signatures are diagnostic:

-

-NMR (CDCl

-

Mass Spectrometry (ESI+):

Handling & Safety Protocol (SDS Summary)

Hazard Classification (GHS):

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[2]

-

Serious Eye Damage: Category 1.[2]

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

Safety Protocol:

-

PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and a face shield.[1][2] Work must be performed in a certified chemical fume hood.[1][2]

-

Storage: Store under inert gas (Argon or Nitrogen) to prevent oxidation and moisture absorption (hygroscopic).[1][2]

-

Spill Management: Neutralize with dilute acetic acid or sodium bisulfate before disposal.[2] Do not use water initially as the reaction may be exothermic.[1][2]

References

-

Chemical Identity: N'-(2-methoxyethyl)-N'-methylpropane-1,3-diamine. CAS 74247-25-9.[1] MDL Number: MFCD11505397.[2][4]

-

Synthesis Methodology: Cyanoethylation of Amines. The reaction of secondary amines with acrylonitrile is a standard industrial process for diamine production.[1][2]

-

Precursor Identification: (2-Methoxyethyl)methylamine. CAS 38256-93-8.[1][5]

-

Structural Validation: PubChem Compound Summary for InChIKey HKXOLSWLDQZOTG-UHFFFAOYSA-N.

Sources

- 1. N-(2-aminoethyl)-1,3-propanediamine | C5H15N3 | CID 26091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Propanediamine, N-methyl- (CAS 6291-84-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Ethanone, 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)- | C12H13BrO3 | CID 11150315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.chem960.com [m.chem960.com]

- 5. N-(2-METHOXYETHYL)METHYLAMINE | 38256-93-8 [chemicalbook.com]

Role of Polyamines in Eukaryotic Cell Proliferation

Executive Summary: The "Cationic Shield" of Proliferation

Polyamines—putrescine, spermidine, and spermine—are not merely metabolic byproducts; they are obligate chaperones of the eukaryotic cell cycle. Unlike inorganic cations (

For researchers in drug development and oncology, the critical insight is the concept of "Polyamine Addiction." Hyper-proliferating cells (e.g., MYC-driven cancers) maintain intracellular polyamine concentrations up to 10-fold higher than quiescent cells. This is not accidental; it is a prerequisite for the G1/S transition. This guide dissects the mechanistic dependency of proliferation on polyamines and provides the technical frameworks to measure and manipulate this system.

Metabolic Architecture: Flux and Homeostasis

The eukaryotic cell maintains polyamine pools through a tightly coupled system of biosynthesis, catabolism, and transport.

The Biosynthetic Core

The pathway begins with the decarboxylation of ornithine by Ornithine Decarboxylase (ODC1) , the rate-limiting enzyme.[1]

-

ODC1: Converts Ornithine

Putrescine. It has the shortest half-life of any mammalian protein (~10-30 min), emphasizing its volatility as a control point. -

AMD1 (AdoMetDC): Decarboxylates S-adenosylmethionine (SAM), providing the aminopropyl donor required for chain elongation.[1][2]

-

Synthases (SRM/SMS): Transfer aminopropyl groups to form Spermidine and Spermine.[2]

The Catabolic Loop & The "Back-Conversion"

Cells can recycle higher polyamines back to putrescine via:

-

SSAT1 (SAT1): Acetylates spermine/spermidine.[2] This is the rate-limiting catabolic step.

-

PAO (Polyamine Oxidase) / SMOX (Spermine Oxidase): Oxidize acetylated polyamines, releasing

and reactive aldehydes (acrolein).[3] Note: High SMOX activity is a source of oxidative stress and DNA damage in cancer.

Visualization: The Metabolic Flux

The following diagram illustrates the interplay between synthesis and catabolism.

Figure 1: The Polyamine Metabolic Flux.[2][3] Green nodes represent the active polyamines. Red paths indicate catabolic recycling which generates oxidative byproducts.

Mechanisms of Action in Proliferation[4][5]

Why does a cell arrest without polyamines? The causality is tripartite:

The eIF5A Hypusination Checkpoint

This is the most critical link to proliferation. eIF5A (Eukaryotic Initiation Factor 5A) is the only protein in the human proteome modified by the amino acid Hypusine .[4][5]

-

Mechanism: Hypusine is derived exclusively from Spermidine .

-

Function: eIF5A prevents ribosomes from stalling at "difficult" sequences, specifically poly-proline motifs (PP, PPP).

-

Proliferation Link: Many proteins required for the cell cycle (e.g., formins for cytokinesis) and autophagy (e.g., TFEB) contain poly-proline tracts. Without Spermidine

No Hypusine

Chromatin Remodeling

Polyamines, particularly Spermine (4+), induce DNA condensation. However, in proliferating cells, they modulate the activity of HATs (Histone Acetyltransferases). Depletion of polyamines results in aberrant chromatin structure, blocking the access of transcription factors like MYC to target promoters.

The Regulatory Circuit: ODC and Antizyme[1][8][9][10]

The regulation of ODC is a masterpiece of negative feedback, utilizing a rare ubiquitin-independent proteasomal degradation pathway.

-

Sensing: When intracellular polyamine levels rise, they bind to the ribosome translating Antizyme (OAZ) mRNA.

-

Frameshift: This binding induces a +1 ribosomal frameshift, allowing the translation of a functional, full-length Antizyme protein.

-

Destruction: Antizyme binds to ODC monomers, preventing them from dimerizing (active form) and directly chaperones them to the 26S proteasome for degradation.[6]

Figure 2: The Antizyme Feedback Loop. Polyamines induce their own suppression by triggering the synthesis of Antizyme, which destroys ODC.[7]

Experimental Protocols

Protocol A: HPLC Quantification of Polyamines

Standard Operating Procedure for Dansyl Chloride Derivatization. Objective: Separate and quantify Putrescine, Spermidine, and Spermine.

Reagents:

-

Dansyl Chloride (5 mg/mL in acetone).

-

Saturated Sodium Carbonate (

). -

Proline (100 mg/mL) - to scavenge excess reagent.

Workflow:

-

Lysis: Lyse

cells in 200 µL 10% Trichloroacetic acid (TCA). Incubate on ice (30 min). Centrifuge 12,000xg (10 min). Collect supernatant. -

Derivatization: Mix 100 µL supernatant + 50 µL

+ 100 µL Dansyl Chloride. -

Incubation: Incubate at 60°C for 15 minutes (or overnight at RT in dark).

-

Scavenging: Add 50 µL Proline solution. Incubate 15 min.

-

Extraction: Extract with 500 µL Toluene. Vortex. Centrifuge. Collect organic (top) phase.[8]

-

Dry & Reconstitute: Evaporate toluene under

stream. Reconstitute in Methanol. -

HPLC: C18 Reverse Phase Column. Gradient: Water/Acetonitrile (0%

100%). Detection: Fluorescence (Ex 340nm / Em 515nm).

Protocol B: The "DFMO Rescue" Specificity Assay

To prove a phenotype is polyamine-dependent, you must demonstrate that it is reversible by exogenous polyamines.

Experimental Logic:

-

Condition 1 (Control): Vehicle.

-

Condition 2 (Depletion): Treat with DFMO (5 mM) . Result: G1 Arrest / Cytostasis.

-

Condition 3 (Rescue): Treat with DFMO (5 mM) + Putrescine (10 µM) .

-

Note: Putrescine is used for rescue because cells can convert it to Spd/Spm, but it is less toxic than adding Spermine directly.

-

Data Interpretation:

-

If Condition 3 restores proliferation to Control levels, the effect is polyamine-specific.

-

If Condition 3 fails to rescue, the drug may have off-target effects.

Figure 3: The DFMO Rescue Validation Workflow. Essential for confirming on-target efficacy.

Therapeutic Implications

DFMO (Eflornithine)

DFMO is an irreversible "suicide inhibitor" of ODC.

-

Clinical Status: Approved for African Trypanosomiasis (Sleeping Sickness).[10] In Oncology, it is FDA-approved as maintenance therapy for High-Risk Neuroblastoma (reducing relapse rates by targeting MYCN-amplified tumors).

-

Mechanism: It forms a covalent bond with the active site Cysteine-360 of ODC.

The Transport Problem (Resistance)

A major limitation of ODC inhibitors is the upregulation of polyamine transport. When biosynthesis is blocked, cancer cells aggressively scavenge polyamines from the microenvironment (diet/microbiome) via the Polyamine Transport System (PTS) .

-

Strategy: Dual inhibition. Combining DFMO with Polyamine Transport Inhibitors (PTIs) like AMXT-1501 to block both synthesis and salvage pathways.

References

-

Casero, R. A., et al. (2018). Polyamines: metabolism and promise in oncology.[10][11][12] Nature Reviews Drug Discovery. Link

-

Pegg, A. E. (2016). Functions of Polyamines in Mammals.[13][7][10] Journal of Biological Chemistry. Link

-

Mathews, M. B., & Hershey, J. W. (2015). The translation factor eIF5A and human cancer.[5] Biochimica et Biophysica Acta (BBA). Link

-

Sholler, G. L., et al. (2018). Maintenance DFMO Increases Survival in High-Risk Neuroblastoma.[11] Science Translational Medicine. Link

-

Minois, N., et al. (2011). Polyamines, gluconeogenesis and living until 100: creation of a new ODC inhibitor. Autophagy. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma [frontiersin.org]

- 3. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Eukaryotic Translation Initiation Factor 5A (eIF5A) Hypusination Suppress p53 Translation and Alters the Association of eIF5A to the Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Polyamines regulate their synthesis by inducing expression and blocking degradation of ODC antizyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - Analyst (RSC Publishing) DOI:10.1039/A808736I [pubs.rsc.org]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma - Bassiri - Translational Pediatrics [tp.amegroups.org]

- 11. mdpi.com [mdpi.com]

- 12. DFMO for Medulloblastoma · Recruiting Participants for Phase Phase 2 Clinical Trial 2026 | Power | Power [withpower.com]

- 13. Independent roles of eIF5A and polyamines in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

(3-Aminopropyl)(2-methoxyethyl)methylamine chemical structure and IUPAC name

[1][2]

Executive Summary

(3-Aminopropyl)(2-methoxyethyl)methylamine (CAS 74247-25-9) is an unsymmetrical, tertiary-primary diamine featuring a methoxyethyl side chain.[1] This structural motif—combining a reactive primary amine, a basic tertiary amine, and a hydrophilic ether linkage—makes it a high-value scaffold in medicinal chemistry and advanced materials science.[1]

Unlike symmetric analogs such as N,N-dimethyl-1,3-propanediamine (DMAPA), the inclusion of the 2-methoxyethyl group modulates lipophilicity (LogP) and aqueous solubility, critical parameters in drug design for optimizing pharmacokinetic profiles.[1] This guide details the structural characterization, physicochemical properties, industrial synthesis, and application protocols for this compound.[1]

Structural Characterization & Identity[2]

The compound is formally defined by the IUPAC nomenclature system as

Chemical Identifiers[1][2][3][4]

| Identifier System | Value |

| IUPAC Name | |

| Common Name | (3-Aminopropyl)(2-methoxyethyl)methylamine |

| CAS Number | 74247-25-9 |

| Molecular Formula | |

| SMILES | CN(CCCN)CCOC |

| InChI Key | HKXOLSWLDQZOTG-UHFFFAOYSA-N |

Structural Visualization[2]

The following diagram illustrates the connectivity of the molecule, highlighting the distinct primary amine (reactive handle) and the tertiary amine core.[1]

[2]

Physicochemical Profile

The presence of the ether oxygen introduces a dipole that increases water solubility compared to purely aliphatic diamines.[1] The following data aggregates experimental and predicted values suitable for process engineering.

| Property | Value | Source/Note |

| Molecular Weight | 146.23 g/mol | Calculated |

| Physical State | Liquid | Standard Conditions |

| Boiling Point | ~205–215 °C | Predicted (ACD/Labs) |

| Density | 0.88 ± 0.05 g/mL | Predicted |

| pKa (Primary Amine) | ~10.2 | Typical for |

| pKa (Tertiary Amine) | ~9.0 | Modulated by ether proximity |

| LogP | -0.5 to 0.1 | Predicted (Hydrophilic) |

| Refractive Index | 1.44–1.46 | Predicted |

Synthetic Methodology

The most robust industrial route for synthesizing (3-Aminopropyl)(2-methoxyethyl)methylamine is the Cyanoethylation-Hydrogenation Protocol .[1] This method avoids the poly-alkylation issues common with direct alkyl halides and ensures high selectivity for the primary amine product.[1]

Reaction Pathway[2]

-

Michael Addition: N-(2-methoxyethyl)methylamine reacts with acrylonitrile to form the nitrile intermediate.[1]

-

Catalytic Hydrogenation: The nitrile is reduced to the primary amine using Raney Nickel or Cobalt catalysts.[1]

Detailed Protocol (Laboratory Scale)

Step 1: Cyanoethylation

-

Reagents: N-(2-methoxyethyl)methylamine (1.0 eq), Acrylonitrile (1.05 eq).[1]

-

Procedure: Charge the secondary amine into a reactor. Cool to 10°C. Add acrylonitrile dropwise, maintaining internal temperature

to prevent polymerization.[1] Stir for 2 hours at room temperature. -

Validation: Monitor disappearance of amine by GC.

Step 2: Hydrogenation

Applications in Drug Discovery[2]

This compound serves as a specialized "linker" or "scaffold" in medicinal chemistry.[1] Its specific value lies in the Methoxyethyl Group , which acts as a bioisostere for alkyl chains but with improved metabolic stability and solubility.[1]

Key Functional Roles

-

Kinase Inhibitors: The diamine chain provides a flexible tether to reach solvent-exposed regions of the ATP binding pocket, while the ether oxygen can accept hydrogen bonds from water, improving the drug's solubility.[1]

-

GPCR Ligands: Used to construct side chains that interact with aspartate residues in aminergic receptors (e.g., Dopamine, Serotonin).[1]

-

Surface Modification: The primary amine allows covalent attachment to activated carboxylic acids (NHS esters) or epoxides on biosensors, while the tertiary amine remains protonated at physiological pH to provide electrostatic attraction.[1]

Mechanistic Diagram: Linker Chemistry

[2]

Safety & Handling

As a low-molecular-weight aliphatic amine, this compound poses specific hazards.[1] Strict adherence to safety protocols is mandatory.

-

GHS Classification:

-

Handling:

-

Storage: Store under nitrogen or argon (hygroscopic). Keep away from carbon dioxide (forms carbamates).

References

The Essential Roles of Spermidine and Spermine in Cellular Homeostasis and Disease: A Technical Guide for Researchers

Abstract

The naturally occurring polyamines, spermidine and spermine, are ubiquitous polycationic molecules essential for a myriad of fundamental cellular processes.[1][2] Their intricate involvement in cell growth, proliferation, and survival has positioned them as critical regulators of cellular homeostasis.[1] Dysregulation of polyamine metabolism is increasingly implicated in the pathophysiology of numerous human diseases, including cancer, neurodegenerative disorders, and age-related pathologies.[3][4][5] This in-depth technical guide provides a comprehensive overview of the core biological functions of spermidine and spermine, delving into their molecular mechanisms of action. We will explore their roles in autophagy, gene expression, and protein synthesis, and discuss their emerging therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of polyamine biology and its implications for human health.

Introduction: The Polyamines Spermidine and Spermine

Spermidine and spermine, along with their precursor putrescine, are the major polyamines found in eukaryotic cells.[6] Their defining characteristic is the presence of multiple positively charged amino groups at physiological pH, which allows them to interact with negatively charged macromolecules such as DNA, RNA, and proteins.[1][3][7] This electrostatic interaction is fundamental to their diverse biological functions.[3] The intracellular concentrations of these polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport, ensuring cellular homeostasis.[2][5][8]

Polyamine Metabolism: A Tightly Regulated Network

The maintenance of optimal intracellular polyamine levels is critical for normal cellular function.[8][9] This is achieved through a highly regulated metabolic network.

Biosynthesis

The biosynthetic pathway begins with the conversion of the amino acid ornithine to putrescine by the rate-limiting enzyme ornithine decarboxylase (ODC).[3][8] Subsequently, spermidine synthase and spermine synthase catalyze the sequential addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM) to produce spermidine and spermine, respectively.[10][11]

Catabolism

Polyamine catabolism is primarily regulated by the enzyme spermidine/spermine N1-acetyltransferase (SAT1).[8][12][13] SAT1 acetylates spermidine and spermine, which can then be either excreted from the cell or oxidized by N1-acetylpolyamine oxidase (APAO).[13] This catabolic pathway not only reduces polyamine levels but also generates potentially toxic byproducts like hydrogen peroxide and acrolein.[10]

Transport

Cells can also acquire polyamines from their environment through a dedicated polyamine transport system.[4][14]

Below is a diagram illustrating the core polyamine metabolic pathway.

Caption: Core Polyamine Metabolic Pathway.

Core Biological Functions and Molecular Mechanisms

Spermidine and spermine are indispensable for a wide range of cellular processes, from fundamental housekeeping functions to complex regulatory pathways.[1][6]

Autophagy Induction: The Cellular Housekeeping Process

One of the most well-characterized functions of spermidine is its ability to induce autophagy, the cellular process of self-digestion and recycling of damaged organelles and proteins.[12][15][16][17] Spermidine promotes autophagy by inhibiting the acetyltransferase EP300, a key negative regulator of this process.[12][18] This induction of autophagy is a primary mechanism through which spermidine exerts its anti-aging effects and protects against various age-related diseases.[12][16][19]

The signaling pathway for spermidine-induced autophagy is depicted below.

Caption: Spermidine-Induced Autophagy Pathway.

Regulation of Gene Expression and Transcription

Polyamines can directly influence gene expression through their interactions with DNA and chromatin.[3] Their positive charges allow them to bind to the negatively charged phosphate backbone of DNA, potentially altering its conformation and accessibility to transcription factors.[3][7] Furthermore, spermidine has been shown to modulate the activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs), thereby influencing chromatin structure and gene transcription.[12] For instance, spermidine-mediated inhibition of EP300 leads to the deacetylation of multiple autophagy-essential proteins.[12]

A Crucial Role in Protein Synthesis (Translation)

Spermidine and spermine are essential for efficient and accurate protein synthesis.[13][20] They are known to stabilize the structure of ribosomes and tRNAs, and to facilitate the binding of mRNA to the ribosome.[13][20] Depletion of spermidine and spermine leads to a total arrest in translation, highlighting their critical role in this fundamental process.[13] A key function of spermidine is its role as the precursor for the hypusination of eukaryotic initiation factor 5A (eIF5A), a post-translational modification that is essential for the translation of specific mRNAs.[21]

Cell Proliferation, Differentiation, and Apoptosis

The involvement of polyamines in cell growth and proliferation is well-established.[1][5] Rapidly dividing cells, such as those in cancer, exhibit elevated levels of polyamines.[1][3][4] Consequently, the polyamine metabolic pathway has become a significant target for cancer chemotherapy.[3][4] Conversely, depletion of polyamines can induce cell cycle arrest and apoptosis (programmed cell death).[5][12] The decision between cell proliferation and apoptosis is often dependent on the intracellular concentration of polyamines.

Implications in Health, Disease, and Aging

The multifaceted roles of spermidine and spermine in cellular function have profound implications for human health, disease, and the aging process.

Aging and Longevity

A hallmark of aging is a decline in intracellular polyamine concentrations.[1][10] Exogenous supplementation with spermidine has been shown to extend the lifespan of various model organisms, including yeast, flies, worms, and mice.[12][19][22] This pro-longevity effect is largely attributed to the induction of autophagy, which helps to clear cellular damage that accumulates with age.[12][19]

Neurological Function and Neurodegenerative Diseases

Spermidine and spermine play crucial roles in maintaining brain health.[22] They have been shown to delay brain aging and improve cognitive function in animal models.[15][22] Their neuroprotective effects are linked to their ability to induce autophagy, reduce oxidative stress, and prevent apoptosis in neurons.[15][22] Dysregulation of polyamine metabolism has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[23]

Cancer

The absolute requirement of polyamines for cell proliferation makes them a critical factor in cancer development and progression.[3][4][24] Tumors often exhibit upregulated polyamine metabolism and elevated intracellular polyamine levels.[3][4][25] This has led to the development of therapeutic strategies that target polyamine biosynthesis, such as the use of ornithine decarboxylase inhibitors like difluoromethylornithine (DFMO).[12][25]

Cardiovascular Health

Spermidine has demonstrated cardioprotective effects.[12][22] Studies have shown that spermidine supplementation can improve cardiac function and protect against age-related cardiovascular diseases.[12] These benefits are associated with the induction of cardiac autophagy and improved mitochondrial function.[22]

Experimental Protocols: Quantifying Intracellular Polyamines

Accurate quantification of intracellular polyamine levels is crucial for studying their biological roles. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and robust methods for this purpose.[26][27][28][29]

Sample Preparation from Cultured Cells

-

Cell Harvesting: Harvest approximately 1-5 million cells by trypsinization or scraping.

-

Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 0.2 M perchloric acid).

-

Protein Precipitation: Incubate on ice to allow for protein precipitation.

-

Centrifugation: Centrifuge at high speed to pellet the precipitated protein.

-

Supernatant Collection: Carefully collect the supernatant containing the polyamines.

Derivatization

Due to their low volatility and lack of a strong chromophore, polyamines are often derivatized prior to chromatographic analysis. Dansyl chloride and benzoyl chloride are commonly used derivatizing agents.

Chromatographic Analysis

The derivatized polyamines are then separated and quantified using HPLC with fluorescence detection or LC-MS/MS.[26][28][29]

A simplified workflow for polyamine quantification is presented below.

Caption: Workflow for Quantifying Intracellular Polyamines.

Therapeutic Potential and Future Directions

The profound impact of spermidine and spermine on cellular health has opened up exciting avenues for therapeutic interventions.

Spermidine as a Geroprotector

Given its ability to promote longevity and mitigate age-related decline in model organisms, spermidine supplementation is being explored as a potential strategy to promote healthy aging in humans.[12][30][31] Clinical trials are underway to investigate the effects of spermidine on various age-related conditions.

Targeting Polyamine Metabolism in Cancer Therapy

The dependence of cancer cells on high levels of polyamines makes their metabolic pathway an attractive target for anti-cancer drug development.[3][4][24] Inhibitors of polyamine biosynthesis, such as DFMO, have shown promise in both cancer prevention and treatment.[12][25]

Future Research

While significant progress has been made in understanding the biological functions of spermidine and spermine, many questions remain. Future research will likely focus on:

-

Elucidating the precise molecular targets of these polyamines.

-

Understanding the complex interplay between polyamine metabolism and other metabolic pathways.

-

Conducting large-scale clinical trials to validate the therapeutic benefits of spermidine supplementation in humans.

-

Developing more specific and potent inhibitors of polyamine metabolism for cancer therapy.

Conclusion

Spermidine and spermine are not merely byproducts of cellular metabolism but are in fact critical regulators of a vast array of biological processes. Their roles in maintaining cellular homeostasis are fundamental to health, and their dysregulation is a key contributor to disease and aging. A thorough understanding of their complex biology is paramount for the development of novel therapeutic strategies to combat a wide range of human pathologies. The continued exploration of these fascinating molecules holds immense promise for improving human health and extending healthspan.

References

- Alexander, J. L., et al. (2022). Polyamines in cancer: integrating organismal metabolism and antitumour immunity. Nature Reviews Cancer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0PU-zFYP9qo7jBeZB8ryyzUPvodCyXHKjU7e403RZxefYXlU7A83F8c7AZekqU-PJD93twwVsLdlCteE_fmZ2Uxyv5TozDJkyqnMbdSt-MNpe0Pm1k22QD4WYrhFEWKkHS3UWx1kZQNtNA0qCxdx5ZV9jKVzCAaNiry9ESly4_KoL2LaAVueJSkizEJH5quGXx7kZ1Yse5Kq7POocCujLsG2AkWuOqUhfLyo=]

- Madeo, F., et al. (2018). Spermidine in health and disease. Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7Mq672lTXxd4yypF9wZg_Jr3w0a4i-byafMpA4BD5D85sBi72LxNHjZx19Atsvi-EpAI0CYVu7aNr1GZRXhROt71hAmKo5Ud0G-yCxtaXariQwhFaF7SywhbWDfkVonJXPrUaBFpoEmnqidU=]

- Xu, T. T., et al. (2020). Spermidine and spermine delay brain aging by inducing autophagy in SAMP8 mice. Aging (Albany NY). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2AfrYBE-cxtKTFoSgRO_CvXfxSY_qc9xcfkoykUSD3SbGDyFThQkPUCQdY5LwP_EfKQSKPjYWrWbtqDCd9F499rViPPQsIYolufvWXTzyxn6IfS6b73iGJrjgofc1aSnpdi8qRMXLotx6Vio=]

- Khan, A. U., et al. (2023). Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms. Frontiers in Oncology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf_nyepEt46F0ayiH46l1ZoPZqYosOeByXv4Ixj-8tpPYU8Cu66d5_5QJAS0nffcTpgABBVDkh8h_A4pu4wQLGJkZNMGwAzvUx1Ee8rUfNO2pB3lBHUkZcxtG6lGFMPe3slYtRVX6Mxx_q1aTDUliFQ7zEFravjs_36hm5kLxGAn5PIgPYU-owo7nDiq6pcBFgZQ==]

- Gerner, E. W., & Meyskens, F. L., Jr. (2004). Polyamines and cancer: implications for chemoprevention and chemotherapy. Nature Reviews Cancer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ8RgUM3G_gHgZDP3fGkWmDCmuxRHShK8ZVAL7-Txzm4fT4Y8nz7E9AB6Ty1PjH1LzrJgZmaWODbMw-lCJl4Gcs0Micy_34_1tGC2Xtfzfk6eJd0yor0b5HhFC4lQQjqIYl82B4wdcmkMCdPE=]

- Minois, N., et al. (2011). Polyamines in aging and disease. Aging (Albany NY). [https://vertexaisearch.cloud.google.

- Mandal, S., et al. (2013). Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells. Proceedings of the National Academy of Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmTk4vzLRIxvjPKmxysxhmoo4KLrfZatmwHxE2fNgzyAIJ8fOmCU18fnrIwZvIlg8XezKnPwFSoXoE29N-GkZb6q2lmP4ocv8Mb0Q6ATLG9WAXoa_Zay6A9A_cPbDfE_W1u4Gf3v8gPudZ3A==]

- Li, J., et al. (2025). Polyamine metabolism and anti-tumor immunity. Frontiers in Immunology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5xYDDUUG71NzYi5G4hOenWvh_k1lpbHlqGu3GzeMcptdgZ8VXch6nzDAYvhc2bpwztFRYhTfAhE-cYdcGeAqR3krCV7E5-KzBGDtTraP6BsdQuU6F7sNvhJDKo5sfvKN8Tx6Jrzxaep6vJTnGHaA8THxG2fwS6BE8gxhKYM1t7g3DR8jWognJS7O4BitMnYxg8vU=]

- Igarashi, K., & Kashiwagi, K. (2021). The role of polyamine metabolism in cellular function and physiology. American Journal of Physiology-Cell Physiology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdJupzcJDALIDR2sl2D3299rYPSxyLXd5sN-dVHyRmjfBJHZYw4WNM6ret3SmAkrwHQvnfCW1vGrRcnmhQJLPONcFxjSVn6Eq3Tw_iUIlbGE72KjcLRUN2GDqlF9KWnlXzQ7iDHChTfga60YROTKFYjCM40hSwIpnVVagU9A==]

- Pegg, A. E. (2009). Mammalian polyamine metabolism and function. IUBMB life. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLfFWzAplf3CAj6ahXLmu7Sd5q62NKplTU1Xf9EEMKfRfiSdzztHvPHr7soOF36nqS7OCZPDxWiwzzkySiJNtCudtuG6R6Uy0CC_nXwLQLWFaqd5wLShyv8b3ohZ1Z_qZuhC8lRPyegMCQl3G2F5gTXFJzAqkndW-nvn8m3Pt7nbIL-vkbgiCQHZZRCI_B]

- Ali, M. A., et al. (2021). The role of polyamine metabolism in remodeling immune responses and blocking therapy within the tumor immune microenvironment. Journal of Hematology & Oncology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnGuEFTRkPSAgMxqlxNY4tzKsFpAS6e121CAXDKJ7-Al2Makakoh6SdSajoEUYPihmpp2KQt0VaP9w3wgHhv7xBXAEtw4-_m7XQ3m2ZWDLJmrffUxQQExlrCD9m4mcbYJuVFnRgSp83REaKd8=]

- Li, J., et al. (2020). Polyamines and related signaling pathways in cancer. Cancer Cell International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgZmo0tfYeyymPKFSEf_Qjy2WQB69GdeRlF5eeokVFGEEhQFSP1o5aq74DNXU1Ys_gJTkOnFSak3o6sujqCuTQSfX8n67fOP6xxn8lD9Yv6_s-SnNJuglNxmo=]

- Igarashi, K., & Kashiwagi, K. (2023). Polyamine metabolism as a regulator of cellular and organismal aging. Ageing Research Reviews. [https://vertexaisearch.cloud.google.

- Zahedi, K., et al. (2022). Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease. International Journal of Molecular Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyMTdz1R__NeEiH8nBN0SYjjdRql6O8nxwc5XVC4qLSJ75o_sooB7inZGViBGzgqGaF5r9QPSqIGtBd1G0R5uQAoYvuzrneOD1Tc-M4j2DmqK4_5k81LAoI5ske5elxvKe]

- Mahalingam, S. S., & Pandiyan, P. (2024). Polyamines: Key Players in Immunometabolism and Immune Regulation. Journal of Cellular Immunology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq89q7dJv4JqC2s74KieM4_YZW0HvuG-orq50gObiJRApd300VYHK5n3j6mPC1nkNbI66P3bS9ODNzXulpVdC5It-4KOJp2fZTe4VZC53p-UYWtfWc5ubnu2clQ7puOajDa2kdOHuuqOHD39cFSMxT6ACv-D25k5e-56c_oxXY7bnYMFKcp9w1UZG3uAyt3gI9T4yTViC5c0UXJXBvk2lYXIbsloZ5]

- Xu, T. T., et al. (2020). Spermidine and spermine delay brain aging by inducing autophagy in SAMP8 mice. Aging (Albany NY). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTOv6Yq2JG1-WDZ60Zrz7Oq7v_6fRIizL2hBLe1uHu91jyIa_gp5j4IS7bxL1CzvIdJjXjXFwKl574llJ1s0qzOgBxNBCS3dLqOj9FYjxvOANCnSOFPX9eDpAIIDsde9WOdA==]

- Soda, K. (2011). Biological Effects of Polyamines on the Prevention of Aging-associated Diseases and on Lifespan Extension. Journal of Nutritional Science and Vitaminology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4iMVVeWRFCkP8TIcpSY_xAW07e5M_Pl_pDTdBkBKGvO7Ll9m0wx1qrtqPDK0mhB_9DpYg0Vslpbht_gg0SO9kXFsopeASV_AqZ9U79JmNuATG1azArvlvY3N_SmnBzYgQIaKQVlyjw6DrnjukMiULQuEiW-2xvm-Q]

- Zhang, H., et al. (2019). Polyamines and Aging: A CLEAR Connection?. Molecular Cell. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUiLM6jRgltgRf_6NG7Z1xrODzsZe-I6YC5mU3m1lJWQ3OeoF3RhM3t2xTX3xA9KxaUnTt1yNInITfUoP8cg5o-6fqgXmAn2jhLcRIkkqTPJEA1cOt5bpsrJt-76QiEePjkznW]

- Oxford Healthspan. (2024). Spermine And Spermidine: Two Of The Three Polyamine Musketeers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW0DWiTRkNJytfwa2EI9_034hz2HFjvXDJQ3Ki_mr_zskRRSH6vKDNjyNBRPgm38GCC1HZeMNLglIYMZCBk0Y3OxxiQdtOUkUFy-M7i-wkMSZ1xSK4rwo1BMAGexj6eINwzGCAoD5SoeiOnKan_nz4OSCbiAjfea_gbPzeW0Y5jk0Bu9n_is3PehGVXXVICosPJQ4JcjV0N62ZO4jbsJRIbFbcrymf]

- Liu, G., et al. (2021). New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases. Oxidative Medicine and Cellular Longevity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGadnicW_kYRvOec1QV2hmBUXXGc0UueRtrq5XzN68rN-tkP3BYSKY8RNLPUbYf4C-Mi9OgLzdCtltt91-DcGquhp0ilfD8e8EtMjQQetfxl6bLKPiwJzFNfKy4-q2wiAPlg8MdmOhNRxjqMgiTTHvlbRn0]

- Pietrocola, F., et al. (2021). Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans?. Autophagy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3S-aDBPd6fAOkFRnqM8MgKwco0Cea1YVVDenld-C5Sh2TIcVV9UUUFPz6zwj8LZiUgb39Ge9Ed5GwEqVLsqT876ErE7CSD0mlhpxbjyCPMEPk4mhceGNRaa4jfFmvBVbXiCMtBVkC20Cpj9Q=]

- MDPI. (2024). Special Issue “Polyamines in Aging and Disease”. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSJSD-38FUaCFX70tUgu9fs1lKqwFDG5VYHFGWlyQkmacYLTR0mKhcaiLcZR6I-gBmeHkxtJH5eRlZvKNIJvNYx9D3-Uk8Au9uTcx6iB0ySm4JxlHTKZBS_gR5BO19q_I76M37nw==]

- Carmona-Gutierrez, D., et al. (2021). Spermidine supplementation in rare translation-associated disorders. Cell Stress. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFia6FHc-rXr6L5GqCKtDPCU1IFDL9Et7z6AY3Rt1KdZ-VJMScS9p4XJt5PT0wpFsdvw9mxkC6VYlXz1YB1nmFJvRVRgW6KOxoWgw3p6TPF8OO-nE6asmCNIa72qDut167QpCPff2JdfdYltbU=]

- Kaartinen, V., et al. (2018). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU9lBGeUhz_PpFEGZnGcDXI97q2qlEDd4KJndy4tGww6ulic4KLY-MG_y94ImXverMwWCJ4kixmVKfTHM-M92RZDhj8psoS8VbGJD-gYM7etV49idPuP_54tl1CWPHJFxi36338MD1VJx3qpQ=]

- Fraser, M., et al. (2012). Polyamine-Regulated Translation of Spermidine/Spermine-N1-Acetyltransferase. Molecular and Cellular Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUlD8GiSfzsoA2zv5-J55we0a6qpeQqqQ7imaKzRLEKN1wc3gcvj1wqCoWtqz5Bq2ZhDBzeikaAQNwNUfkGlosuK86TLeBdxh9zRkfZYUcnBad3jkrhhAZBtKVib4rKJFA_DPMYakxlm3tA_I=]

- Al-Habsi, M., et al. (2023). Molecular targets of spermidine: implications for cancer suppression. Cell Stress. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkuKh-Jqx58Et6PH665zJqw20iDWQ26W5Ioa2iE2rlJQnYhZ6RgbyNFrbhI6VDF70RNFFiBVgnn7pzo6J4xO8Pf2FaENYo17AyrrBn5LABcwrBhRnM_358Sy72NzI6CdBQUih8HvzOIWKE4-reneK-dppuIGytYf2ILhdrrlJbn5p1xu8=]

- Biocrates. (2025). Spermidine – Unlocking the secrets of cellular aging and longevity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEseGXtY9jDKeLNlZ1xZdMf93y2lDT6psu7ob4nqQjMGynxZaoQ66XCOpA4n7NKTyKuM9rEFOKG9jD-1ftCdvbBiFoagZ26N34cQGFfzEQOxzCXMPxfBNsULXYLUNhznAWSaJFkz1pu]

- ResearchGate. (n.d.). A comprehensive literature review of spermidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6xQuqVYVI0wgOuMd1ou-IuztS7F6JvWrhQKpB0tk4ViDErLoOb2OnTuMqBseKD_G6MhN5qfPwD7BC9lA5AEqhWdIXN5KAMulorlV8Sd4bVTRb_W4OJYfqqsz7WlOyJSdHocMAH2oTg8mCkIw9mc_JSTTW2O6ZPBrjGXFBTYjNrjSTfHova2g_KipYLvO3iiIBiS69xkM7ulFkMYcB]

- University of Limerick. (n.d.). Spermidine is essential for fasting-mediated autophagy and longevity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXYkJo5puAB9kkZ7BQoiVi0apdausbE3LPGrTzf7WRtCxLWlHflFRPunsefelp8fwPQGe6PjKg2uqwJFyIZN-IUMxqFNYSglvneA7R0KjC9QhH0aU0sQdJwyrlXcOPyzRNwyjwWkldKtHLQDvfUn7kNhgifpaLyAuNDUcq_TW4XH55xdcqtEpaLUzwUOdxjXiwiVy_g8kfYAQPIvQbruoGNRg=]

- Pegg, A. E. (2014). The function of spermine. IUBMB life. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEOOJjB20hwrzPRo7CFLUxs-gtvhiTvm6FoMdIY_q81K4EUATcZXJAtU6mG9MKLrUYStrA5AF0D0hiYRsjINiU-HQngGasmqLGb-4dVcZdh6ajbJ5UTSanHqMBJuBQgqB9ECMY]

- PubChem. (n.d.). Spermidine and Spermine Biosynthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8DyxobXwMyj9icQLNvqYOyYRMy7nRap-mmiTDdsTJgaov1WvWjEIFU8aLRI6pSKPHHAfeMapI7ViajqPhKcYyJoTXIddnGhc9UCOqv39h_kNzTTfkPQxeSnmaWa1Qljk7psx009nkjQaotfDksInS_tijoVsHlg==]

- Oxford Healthspan. (2025). New Research Alert! Further Evidence for Spermidine's Power to Induce Autophagy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW315yb3fWW5cEBs1DelDvC7qaJy8-PDX-dAjTw0zJ1-wSRpuuFayISKgQf3CjQYmC0ZSbRSCIywKYgyGmauzfRNghOKHYniuObGdmNTdmA83QDgF40BkeRv2NVbcI-ngo_OFqy_o1F0Cpd6OrDdgPdabnrV7ndtJ25V86pjk-h44V4xNB73RxNI7xiKAyYAeQnyh9PVMS-2R92VZxBfnNH3BjsFr-iZUf_UVqUmadvGBoS1GJnKM=]

- Eisenberg, T., et al. (2020). Nutritional Aspects of Spermidine. Annual Review of Nutrition. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKjoFZqreZPZoOm9E_GtfRJCDXFh7nAl5Zzmj2DojRBXqZClBtpgIcmpjLzM-mfn3Z41Wykfp2XGcJjNRfdGjEKlL_py1pgVyTxDrz1_6PhKmnqaysv19tAu7vJOSL-Bn0-MUOeULWsY_KZZS5-jH1w4qMvDB13MhKChtfMZiV]

- Wikipedia. (n.d.). Spermidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmvaVFfg3Jqsh4WKzPJ2N0g-jBPEuUMNfVC_kNGR6biUE1F4U9Xina-2wucCN8vSrTq_m2Mel-E0xVRZD3nNfzShTCwXdRuZni3aojtpQwcrsB6kq2tn8p5xAIZazJa6JLM0Y=]

- Lu, B., et al. (2022). Polyamine Detection Methods. Encyclopedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGItU4ETQMaYBkLNJ_uF2mfop49e_c9-EmoZmeM3SavqZ5RHtUIisS_LUfQ3eJyA8PD15kFRmjBQ229hnjko_UJgYn-wCcjXX0z2dvAhF09MahqxxNnQj6GRynQyU26g==]

- Lu, B., et al. (2022). Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXdwp2IJR_aZbvGgqwUVSsTvBbiwnqMv1DotOuO7Tg6S5S5rPsRupA8XsORiXr9XxT1XkfVsiVB24R3EUShHWW61um9MyKmv_Jw-rUth7bw3HmUYnT36iBRJ1_SY3WMdOQwQ==]

- Phytoceutics. (2025). Spermidine Benefits: Healthy Ageing, Autophagy & Brain Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOun9U69X0-JwYnR-K3rBEZML-qkzHUyQAwfXRLLxq0RzDnl5-CgRKhlRYmv7nSKEuvsLGuGUqRHeJRSSOWZ3sPt5xNuqmUiNdyMLdePqVzHDeJr7O1XGm5H2Xpx7F3XJJE_O2scypgK6mCkg4mV3LVLLivxzCCgwmNo9fBH0W8iBVHf4JmSN6mtyxB7NZmCDEaX4wcRMv00Ie4ITF8B2kxpam]

- Barcik, W., et al. (2020). Spermidine and spermine exert protective effects within the lung. Allergy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs2RS5m_l1Kwr8OG2N7zCOyDFFBBd51ELUtTazoxCliPV368ntJriDPQeqzlaogfqnee6lCSyB2bWA1f2pPzSohe8U1iPrjlJXig0JUMvL-7jHewGcd_vuvMydRd2HLPf4Y4Juc_IAVfwJX-4=]

- Lin, Y. H., et al. (2015). Spermine and Spermidine Alter Gene Expression and Antigenic Profile of Borrelia burgdorferi. Infection and Immunity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6ppVcx2Lpn_5EXwQGc1EwrMEaXdJmwx3InShmr4Vx_oYoFLUu77-MJeaSyth3I0k0GdS7t8cTimufiGs5AcTMl46WwgMVk9ubYSpHPPEpqstLrKFYAJJy909YqbWHxyhrITFBLh8tz5i2xw=]

- Pegg, A. E., & Casero, R. A., Jr. (Eds.). (2011). Polyamine Protocols. Humana Press. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBWvepnd9zA-N2RjxBuXoq2mMbipTaBnG7GPwE3lGkgv1PlHIrJcp3FcUu2-fDtO6n3xvVNcgQuQmv4R7EH6UlfliMDQcVJqz4bNzWbg1IvLo9Ie0YmLEf5rqw-ErnHg0U7x06uC9IST851f0H6aDGiBfAYON9liTdGwvOYjA1TK9O1UzOGN8gk-ikV7Vn-eHrBFFXg9BPb41DlSGaHttrX1H57tC0fAze-I7VV8OQEnQ2fdNP8vWPFJwi357hrg6g-bVb-d3gB1ZnSA9uWIBhsHAWCeAEilxOriGzm80jq7uIywVuWsyCFggrLIIminnmLQzaMp1E0sX40sZk-xENyPPdWM2Kws3mhS1WvwRbwitYAQ==]

- Thakur, V. S., et al. (2019). Spermidine/spermine N1-acetyltransferase 1 is a gene-specific transcriptional regulator that drives brain tumor aggressiveness. Nucleic Acids Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF3HIsyIMiYcbrQ8o7vGvtfR6EtOOpfP8gMQ_CVe3ZSXJNjxHo-3p9e2PaptfidSOxF7qMMxIjvXLvcIdeEUdeaKE4x0uSX9hqmCH7hfUaR555eftDgYTZbhXtjsdUCVRc_MOYG2tGrIKyYv8=]

- van der Meer, T., et al. (2025). Development and validation of a precise and accurate method to determine polyamine levels in cultured cells. bioRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7LQWyW-Tmj6JiRKrrAN3jrsZatMsvDAiarV-KwekNHBucV7TTop7pfpMWLTFAwG5Zew-QBv5U0y6ES04sJzCSx_Oy2JawpTG1HmXnnaIx2W5p5tnuBIDUwpE9VyPWS4N3quWVcBpdAXzRWqXgIKXsdOEEfm3s8sT6yiNBSlDkWw==]

Sources

- 1. Polyamines in aging and disease | Aging [aging-us.com]

- 2. scientificarchives.com [scientificarchives.com]

- 3. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Polyamine metabolism and anti-tumor immunity [frontiersin.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. oxfordhealthspan.com [oxfordhealthspan.com]

- 7. Frontiers | Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. Polyamine metabolism as a regulator of cellular and organismal aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spermidine and Spermine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. The role of polyamine metabolism in remodeling immune responses and blocking therapy within the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Spermidine and spermine delay brain aging by inducing autophagy in SAMP8 mice | Aging [aging-us.com]

- 16. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases [aginganddisease.org]

- 17. Spermidine – Unlocking the secrets of cellular aging and longevity - biocrates life sciences gmbh [biocrates.com]

- 18. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Polyamines and Aging: A CLEAR Connection? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Spermidine supplementation in rare translation-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The function of spermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Spermidine and spermine delay brain aging by inducing autophagy in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 25. d-nb.info [d-nb.info]

- 26. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Polyamine Detection Methods | Encyclopedia MDPI [encyclopedia.pub]

- 28. Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment | MDPI [mdpi.com]

- 29. biorxiv.org [biorxiv.org]

- 30. annualreviews.org [annualreviews.org]

- 31. phytoceutics.com [phytoceutics.com]

Introduction: The Strategic Importance of the Aminoether Motif in Drug Design

An In-Depth Technical Guide to the Physicochemical Characteristics of Aminoethers

Aminoethers represent a vital class of organic compounds characterized by the presence of both an amine and an ether functional group. This unique combination imparts a versatile set of physicochemical properties that medicinal chemists strategically leverage to optimize drug candidates. The ether moiety, a potent hydrogen bond acceptor, and the amino group, which is typically basic and can act as a hydrogen bond donor or engage in ionic interactions, create a molecular scaffold with tunable properties.[1][2] These characteristics are fundamental to a molecule's interaction with biological systems, governing everything from its solubility and ability to cross cell membranes to its binding affinity for a specific target.

This guide provides an in-depth exploration of the core physicochemical characteristics of aminoethers, offering a framework for understanding how these properties are measured, modulated, and ultimately harnessed to develop effective therapeutics. We will delve into the causality behind experimental choices for characterization and connect these fundamental properties to their biopharmaceutical consequences, providing researchers, scientists, and drug development professionals with a comprehensive resource for this critical structural motif.

Core Physicochemical Properties and Their Mechanistic Impact

The biological fate of a drug molecule is largely dictated by a handful of key physicochemical parameters. For aminoethers, the interplay between basicity, lipophilicity, and hydrogen bonding potential is particularly critical.

Basicity (pKa): The Ionization Switch

The nitrogen atom of the amino group makes most aminoethers basic, meaning they can accept a proton to form a positively charged cation. The pKa is the pH at which the compound exists in a 50:50 equilibrium between its neutral (free base) and ionized (protonated) forms.[3] This "ionization switch" is arguably the most influential property for an aminoether drug.

-

Impact on Solubility: The protonated, cationic form is generally much more water-soluble than the neutral form. Since a drug must dissolve to be absorbed, controlling the ionization state is crucial for formulation and bioavailability.[4]

-

Impact on Permeability: Biological membranes are lipid bilayers that are more easily crossed by neutral, lipophilic molecules. A high degree of ionization can hinder a drug's ability to passively diffuse from the gastrointestinal tract into the bloodstream.[5]

-

Impact on Target Binding: Many drug targets possess negatively charged residues (e.g., aspartate, glutamate). A positively charged aminoether can form strong ionic bonds with these residues, significantly enhancing binding affinity and potency.

The ideal pKa for an oral drug often falls within a range that allows for sufficient dissolution in the acidic environment of the stomach while still permitting absorption as the neutral species in the more basic environment of the intestines.[4]

Lipophilicity (LogP & LogD): Balancing Water and Fat Solubility

Lipophilicity, or "fat-loving" character, describes a molecule's affinity for a non-polar environment. It is a key determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3]

-

Partition Coefficient (LogP): This is the measure of lipophilicity for the neutral form of the molecule, defined as the logarithm of its partition coefficient between n-octanol and water.[3] Higher LogP values indicate greater lipophilicity.

-

Distribution Coefficient (LogD): This is the effective lipophilicity of an ionizable compound at a specific pH, accounting for both the neutral and ionized forms. For a basic compound like an aminoether, LogD will be lower than LogP at a pH below its pKa because the ionized form preferentially partitions into the aqueous phase.[3]

Optimizing LogD is a critical balancing act. Sufficient lipophilicity is required for membrane permeation and target engagement within hydrophobic pockets, but excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance.[6]

Hydrogen Bonding: The Director of Molecular Interactions

Hydrogen bonds are strong dipole-dipole interactions that play a central role in drug-receptor binding and aqueous solubility.[7][8] Aminoethers have distinct hydrogen bonding capabilities:

-

Hydrogen Bond Donors (HBD): Primary (R-NH₂) and secondary (R₂-NH) amines can donate a hydrogen atom to an electronegative atom on a receptor or a water molecule.

-

Hydrogen Bond Acceptors (HBA): The lone pairs of electrons on the ether oxygen and the amino nitrogen make them excellent hydrogen bond acceptors.[7]

The capacity for hydrogen bonding directly influences a compound's solubility and its ability to form specific, high-affinity interactions with its biological target.[9]

Data Summary: Physicochemical Properties and Their Biopharmaceutical Implications

| Property | Definition | Typical Range for Oral Drugs | Primary Impact on Biopharmaceutical Profile |

| pKa | The pH at which a compound is 50% ionized.[3] | 6.0 - 9.0 | Solubility, Absorption, Receptor Binding |

| LogP | Lipophilicity of the neutral species.[3] | 1.0 - 4.0 | Permeability, Metabolism, Protein Binding |

| LogD (pH 7.4) | Effective lipophilicity at physiological pH.[3] | 0.0 - 3.0 | Absorption/Permeability Balance, Distribution |

| H-Bond Donors | Number of O-H and N-H bonds.[8] | ≤ 5 | Aqueous Solubility, Target Affinity |

| H-Bond Acceptors | Number of N and O atoms.[7] | ≤ 10 | Aqueous Solubility, Target Affinity |

Experimental Determination of Physicochemical Properties

Accurate and reproducible measurement of these core properties is essential for any drug discovery program. The protocols described below are designed to be self-validating by incorporating standard compounds and systematic controls.

Workflow for Physicochemical Characterization

Caption: Relationship between core physicochemical properties and the ADME profile of aminoethers.

-

Absorption: For oral drugs, absorption is a race between dissolution and permeation. An aminoether must first dissolve in the gastrointestinal fluid (favored by its ionized, soluble form) and then permeate the gut wall (favored by its neutral, lipophilic form). The interplay between pKa and LogD is therefore paramount. [5]* Distribution: Once in the bloodstream, lipophilic compounds (high LogD) tend to bind extensively to plasma proteins like albumin, reducing the concentration of free drug available to act on the target. The ionization state also influences whether a drug can cross the blood-brain barrier.

-

Metabolism: The aminoether moiety can be a site of metabolism. The ether bond can be cleaved (O-dealkylation), and the amino group can undergo N-dealkylation or oxidation by enzymes such as Cytochrome P450s. [4]Highly lipophilic compounds are often more susceptible to metabolism.

-

Excretion: Water-soluble compounds are more readily eliminated by the kidneys. The ionized form of an aminoether is more water-soluble and thus more likely to be excreted in the urine.

Conclusion

The aminoether motif is a powerful tool in the medicinal chemist's arsenal, offering a versatile scaffold to fine-tune the properties of a drug candidate. A thorough understanding and precise measurement of its core physicochemical characteristics—pKa, LogD, and hydrogen bonding potential—are not merely academic exercises; they are foundational to designing molecules with a high probability of success in clinical development. By employing robust experimental protocols and interpreting the results through the lens of biopharmaceutics, research and development teams can rationally navigate the complex journey from a chemical entity to a life-changing therapeutic.

References

-

Pharmacy 180. (n.d.). Amino ethers - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Synthesis and Drug Profile. Retrieved from [Link]

-

ResearchGate. (2021). 1,3-amino ethers and 1,3-amino thioethers are vital motifs in clinically approved pharmaceutics. Retrieved from [Link]

-

Nagy, P. I. (2006). Ab Initio Study of Hydrogen-Bond Formation Between Cyclic Ethers and Selected Amino Acid Side Chains. The Journal of Physical Chemistry B, 110(51), 25966–25975. Retrieved from [Link]

-

LaMontagne, M. P., et al. (1973). Antimalarials. 8. Synthesis of amino ethers as candidate antimalarials. Journal of Medicinal Chemistry, 16(9), 1040-1041. Retrieved from [Link]

- Google Patents. (1956). Amino-ethers. (U.S. Patent No. 2,736,727).

-

Koumbis, A. E., et al. (2017). Synthesis of Adamantane Aminoethers with Antitubercular Potential. Medicinal Chemistry, 13(5), 484-495. Retrieved from [Link]

-

Kolokouris, N., et al. (1985). [New aminoethers and aminolactones. Synthesis and pharmacological approach]. Annales Pharmaceutiques Francaises, 43(3), 257-264. Retrieved from [Link]

-

Scribd. (2015). Structure-Activity Relationships Overview. Retrieved from [Link]

-

Smrkolj, M., & Koder, K. K. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Molecules, 27(3), 969. Retrieved from [Link]

-

Protheragen. (n.d.). LogP/LogD/Pka Analysis. Retrieved from [Link]

-

University of Oslo. (n.d.). Characterization techniques. Retrieved from [Link]

-

De Pauw, E., et al. (2019). Effects of the physico-chemical properties of amino acids and chemically functionalized surfaces on DIOS-MS analysis. Analytica Chimica Acta, 1055, 78-88. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Analytical techniques – Knowledge and References. Retrieved from [Link]

-

Avdeef, A. (2011). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Journal of Pharmaceutical Sciences, 100(8), 3347-3362. Retrieved from [Link]

-

Biology LibreTexts. (2024). 2.2.3: Hydrogen Bonding. Retrieved from [Link]

-

Macheras, P., et al. (2017). In vitro Controlled Release from Solid Pharmaceutical Formulations of two new Adamantane Aminoethers with Antitubercular Activity (I). Arzneimittelforschung, 67(8), 461-467. Retrieved from [Link]

-

LoganThrasherCollins.com. (2017). Notes on Medicinal Chemistry. Retrieved from [Link]

-

Labforward. (2025). Analytical Techniques Every Lab Should Master: A Comprehensive Guide. Retrieved from [Link]

-

Amanote Research. (n.d.). Physicochemical Properties and Complexity of Amino Acids Beyond Our Biosphere: Analysis of the Isoleucine Group From Meteorites. Retrieved from [Link]

-

Periat, A., et al. (2019). Analytical strategies for the determination of amino acids: Past, present and future trends. Journal of Chromatography B, 1132, 121819. Retrieved from [Link]

-

Khan Academy. (2020). Hydrogen bonding. Retrieved from [Link]

-

Wikipedia. (n.d.). Structure–activity relationship. Retrieved from [Link]

-

Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878. Retrieved from [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

-

Yazdanian, M. (2013). Overview of determination of biopharmaceutical properties for development candidate selection. Current Protocols in Pharmacology, Chapter 9, Unit 9.17. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]

- 4. logancollinsblog.com [logancollinsblog.com]

- 5. Overview of determination of biopharmaceutical properties for development candidate selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Khan Academy [khanacademy.org]

- 9. Ab initio study of hydrogen-bond formation between cyclic ethers and selected amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of new polyamine-based catalysts

An In-Depth Technical Guide to the Discovery of New Polyamine-Based Catalysts

For Researchers, Scientists, and Drug Development Professionals

The field of catalysis is in a perpetual state of innovation, driven by the demand for more efficient, selective, and sustainable chemical transformations. Within this landscape, polyamine-based catalysts have emerged as a versatile and powerful class of organocatalysts. Their unique structural features, characterized by multiple nitrogen atoms along an alkyl chain, impart a range of properties including Lewis and Brønsted basicity, hydrogen bonding capabilities, and the ability to coordinate with metal centers. This guide provides a comprehensive technical overview of the discovery and development of novel polyamine-based catalysts. We will delve into the rational design principles, synthetic methodologies, and diverse applications of these catalysts, with a particular focus on their role in asymmetric synthesis and their potential in drug discovery and development. Through a synthesis of mechanistic insights and practical experimental protocols, this guide aims to equip researchers with the knowledge to not only utilize existing polyamine catalysts but also to innovate and discover new catalytic systems tailored for specific synthetic challenges.

Table of Contents

-

Introduction: The Rise of Polyamine-Based Catalysis

-

1.1. The Versatility of the Amino Group in Catalysis

-

1.2. Defining Polyamines: Structure, Properties, and Catalytic Potential

-

-

Rational Design and Synthesis of Polyamine Catalysts

-

Catalytic Applications in Organic Synthesis

-

Mechanistic Insights: Unraveling the Catalytic Cycle

-

Applications in Drug Discovery and Development

-

Experimental Protocols

-

6.1. General Procedure for the Synthesis of a Chiral Polyamine Catalyst

-

6.2. Protocol for a Polyamine-Catalyzed Asymmetric Aldol Reaction

-

-

Future Outlook and Emerging Trends

-

References

Introduction: The Rise of Polyamine-Based Catalysis

The Versatility of the Amino Group in Catalysis

The amino group is a cornerstone of organocatalysis, capable of acting as a Brønsted base, a Lewis base, and a precursor to charged intermediates. This versatility allows amine-containing molecules to catalyze a vast array of chemical reactions. Polyamines, with their multiple amino functionalities, amplify and diversify this catalytic potential, enabling complex transformations with high levels of control.

Defining Polyamines: Structure, Properties, and Catalytic Potential

Polyamines are organic compounds containing two or more primary, secondary, or tertiary amino groups. Their structures can be linear, branched, or cyclic. The spacing and nature of the amino groups within the molecule dictate its conformational flexibility, basicity, and ability to engage in hydrogen bonding and metal coordination. These properties are central to their function as catalysts, allowing for the precise orientation of substrates and the stabilization of transition states.

Rational Design and Synthesis of Polyamine Catalysts

The design of a polyamine catalyst is a multi-faceted process that considers the desired catalytic activity, the nature of the substrate, and the reaction conditions. Key design elements include the length of the alkyl chains separating the amino groups, the substitution pattern on the nitrogen atoms, and the overall topology of the molecule.

Linear vs. Macrocyclic Architectures: A Comparative Analysis

Linear polyamines offer conformational flexibility, which can be advantageous for accommodating a range of substrates. In contrast, macrocyclic polyamines possess a more rigid structure, which can lead to higher levels of pre-organization and enhanced selectivity in catalysis.[1] Macrocyclic polyamines have found extensive use as ligands for metal catalysts and in biomimetic systems.[1]

Modern Synthetic Strategies

The synthesis of polyamine catalysts has evolved from classical methods to more sophisticated and efficient strategies.

Traditional methods for synthesizing polyamines often involve the stepwise alkylation of amines or the reduction of amides.[2] While reliable, these methods can require multiple protection and deprotection steps, leading to lower overall yields.

Recent advancements have seen the emergence of photoredox catalysis as a powerful tool for the functionalization of polyamines.[3][4] This approach allows for the direct C-H functionalization of polyamines, providing a more atom-economical and efficient route to novel catalyst structures.[3]

The Frontier of Chiral Polyamines for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a critical challenge in modern chemistry, particularly in the pharmaceutical industry. Chiral polyamines have proven to be highly effective catalysts for a variety of asymmetric transformations.[5][6] Their synthesis often starts from the chiral pool or involves asymmetric synthesis strategies.

Catalytic Applications in Organic Synthesis

Polyamine-based catalysts have been successfully applied to a wide range of organic reactions, demonstrating their broad utility.

Asymmetric Transformations: A Core Strength

Chiral polyamines are particularly adept at catalyzing asymmetric reactions, such as aldol reactions, Michael additions, and Mannich reactions, often with high enantioselectivity.[5][6][15][16]

C-C and C-X Bond Forming Reactions

Polyamines can effectively catalyze the formation of carbon-carbon and carbon-heteroatom bonds through various mechanisms, including enamine and iminium ion catalysis.

Biocatalysis and Enzyme Mimicry

The structural and functional similarities of some polyamines to the active sites of enzymes have led to their use as enzyme mimics.[1] Macrocyclic polyamines, in particular, can create microenvironments that mimic enzymatic pockets, facilitating specific reactions.[1]

Mechanistic Insights: Unraveling the Catalytic Cycle

A deep understanding of the reaction mechanism is crucial for the optimization of existing catalysts and the design of new ones.

The Role of Polyamine Oxidases in Understanding Catalysis

Studies on the mechanism of polyamine oxidases, enzymes that catalyze the oxidation of polyamines, have provided valuable insights into the fundamental reactivity of these molecules.[7][8][9] These studies have elucidated the roles of flavin cofactors and specific amino acid residues in the catalytic cycle.[7][9]

Structure-Activity Relationships: Tuning for Optimal Performance

Systematic modifications of the polyamine structure and correlation of these changes with catalytic activity have led to the development of robust structure-activity relationships (SAR).[10][11] These SAR studies are invaluable for fine-tuning catalyst performance for specific applications.

Computational Modeling in Catalyst Design

Computational methods, such as density functional theory (DFT), are increasingly being used to model reaction pathways and predict the performance of new catalyst designs. This in silico approach accelerates the discovery process by prioritizing the most promising candidates for synthesis and experimental evaluation.

Applications in Drug Discovery and Development

The biological significance of naturally occurring polyamines makes synthetic polyamine derivatives attractive candidates for drug development.

Polyamines as Therapeutic Targets and Agents

The polyamine metabolic pathway is a validated target for the development of drugs against cancer and parasitic diseases.[12][13] Synthetic polyamine analogues can act as inhibitors of polyamine biosynthesis or as cytotoxic agents that accumulate in target cells.[13]

Polyamine Conjugates for Targeted Drug Delivery

The polyamine transport system, which is often upregulated in cancer cells, can be exploited for the targeted delivery of therapeutic agents.[14] By conjugating a drug to a polyamine vector, it is possible to increase its uptake and concentration in cancer cells, thereby enhancing its efficacy and reducing systemic toxicity.[14]

Experimental Protocols

General Procedure for the Synthesis of a Chiral Polyamine Catalyst

This protocol describes a representative synthesis of a chiral diamine catalyst derived from an amino acid.

-

Starting Material: L-proline

-

Step 1: N-Protection. Protect the secondary amine of L-proline with a suitable protecting group (e.g., Boc or Cbz).

-

Step 2: Carboxyl Group Activation. Activate the carboxylic acid group (e.g., as an acid chloride or with a coupling agent).

-

Step 3: Amidation. React the activated proline derivative with a desired primary amine to form an amide.

-

Step 4: Reduction. Reduce both the amide and the carboxylic acid (or its ester) to the corresponding amines using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Step 5: Deprotection. Remove the N-protecting group to yield the final chiral polyamine catalyst.

Protocol for a Polyamine-Catalyzed Asymmetric Aldol Reaction

This protocol outlines a typical procedure for an asymmetric aldol reaction using a chiral polyamine catalyst.

-

Reaction Setup: To a flame-dried flask under an inert atmosphere, add the chiral polyamine catalyst (5-10 mol%).

-

Addition of Aldehyde: Add the aldehyde substrate and the solvent (e.g., toluene or CH₂Cl₂).

-

Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Addition of Ketone: Add the ketone substrate dropwise over a period of 10-15 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Workup and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Future Outlook and Emerging Trends

The field of polyamine-based catalysis continues to evolve, with several exciting trends on the horizon:

-

Sustainable Catalysis: The development of catalysts derived from renewable resources and the use of environmentally benign reaction media are key areas of focus.

-

Photoredox and Electrocatalysis: The integration of polyamine catalysis with photoredox and electrochemical methods is opening up new avenues for novel transformations.[3][4]

-

Polymer-Supported Catalysts: Immobilizing polyamine catalysts on solid supports facilitates their recovery and reuse, enhancing the sustainability of catalytic processes.[15][16]

-

Machine Learning in Catalyst Discovery: The application of machine learning algorithms to predict catalyst performance and guide experimental design is poised to accelerate the discovery of new and improved polyamine catalysts.

Visualizations

Diagram 1: General Synthetic Strategies for Polyamine Catalysts

Caption: Synthetic routes to polyamine catalysts.

Diagram 2: Catalytic Cycle of a Polyamine in an Asymmetric Michael Addition

Caption: Polyamine-catalyzed Michael addition cycle.

References

- Mechanistic and Catalytic Studies of β-Nitroalcohol Crosslinking with Polyamine - PMC. (n.d.).

- Advances in the synthesis and applications of macrocyclic polyamines. (2024, June 19).

- Levine, M., Kenesky, C. S., Zheng, S., Quinn, J., & Breslow, R. (2008). Synthesis and catalytic properties of diverse chiral polyamines. Tetrahedron Letters, 49(40), 5746–5750.

- Fitzpatrick, P. F. (2010).

- Fitzpatrick, P. F. (2011). Mechanistic Studies of the Yeast Polyamine Oxidase Fms1: Kinetic Mechanism, Substrate Specificity, and pH Dependence. Biochemistry, 50(25), 5737–5746.

- Mechanistic and Catalytic Studies of β-Nitroalcohol Crosslinking with Polyamine | Request PDF. (2025, August 8).

- Enzymatic-related network of catalysis, polyamine, and tumors for acetylpolyamine oxidase: from calculation to experiment - PMC. (n.d.).

- Levine, M., Kenesky, C. S., Zheng, S., Quinn, J., & Breslow, R. (2008). Synthesis and catalytic properties of diverse chiral polyamines. Tetrahedron Letters, 49(40), 5746–5750.

- Nichugovskiy, A., Tron, G. C., & Maslov, M. (2021).

- Makihara, Y., Maeda, B., Akiyoshi, R., et al. (2023).

- Binda, C., Coda, A., Angelini, R., Federico, R., Ascenzi, P., & Mattevi, A. (2001). Structural bases for inhibitor binding and catalysis in polyamine oxidase. Journal of Biological Chemistry, 276(28), 26037–26043.

- Nichugovskiy, A., Tron, G. C., & Maslov, M. (2021).

- Wright, P. A., et al. (2015). Understanding the structure directing action of copper-polyamine complexes in the direct synthesis of Cu-SAPO-34 and Cu-SAPO-18 catalysts for the selective catalytic reduction of NO with NH3.

- Nichugovskiy, A., Tron, G. C., & Maslov, M. (2021).

- Syatkin, S. P., et al. (2020). The investigation of structure-activity relationship of polyamine-targeted synthetic compounds from different chemical groups. Amino Acids, 52(2), 199–211.

- Makihara, Y., Maeda, B., Akiyoshi, R., et al. (2023).

- Casero, R. A., & Woster, P. M. (2009). Design of polyamine-based therapeutic agents: new targets and new directions. Journal of Medicinal Chemistry, 52(16), 4835–4853.

- Three-Component Asymmetric Polymerization toward Chiral Polymer | CCS Chemistry. (2022, January 21).

- Three-Component Asymmetric Polymerization toward Chiral Polymer | CCS Chemistry. (n.d.).

- Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.).

- Woster, P. M. (2009). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. Journal of Medicinal Chemistry, 52(16), 4854–4872.

- Enzymatic-related network of catalysis, polyamine, and tumors for acetylpolyamine oxidase: from calculation to experiment - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06037C. (2023, December 29).

- (PDF) Structure–activity relationship of polyamine conjugates for uptake via polyamine transport system. (2025, August 6).

- Black, D. S., et al. (2023).

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and catalytic properties of diverse chiral polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic Studies of Mouse Polyamine Oxidase with N1,N12-Bisethylspermine as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic Studies of the Yeast Polyamine Oxidase Fms1: Kinetic Mechanism, Substrate Specificity, and pH Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic-related network of catalysis, polyamine, and tumors for acetylpolyamine oxidase: from calculation to experiment - PMC [pmc.ncbi.nlm.nih.gov]